molecular formula C64H93N19O19 B12398920 H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH

H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH

Cat. No.: B12398920
M. Wt: 1432.5 g/mol
InChI Key: MAHZUEBLXAXNKY-PLNOUXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes alanine, proline, tryptophan, histidine, leucine, serine, glutamine, tyrosine, arginine, and threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers to streamline the SPPS process. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the final pure peptide product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like cysteine and methionine.

    Reduction: Typically targeting disulfide bonds in cysteine residues.

    Substitution: Involving side-chain functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can break disulfide bonds to yield free cysteine.

Scientific Research Applications

Peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis mechanisms.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Investigated for therapeutic potential in treating diseases, including as drug candidates for targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Acting as substrates or inhibitors to regulate enzymatic activity.

    Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

Peptides similar to H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH include other short chains of amino acids with different sequences. These peptides can have unique properties and functions based on their specific amino acid composition. Examples of similar compounds include:

    H-Gly-Pro-Gly-Gly-OH: A simple peptide with glycine and proline.

    H-Ser-Gly-Ser-Gly-OH: A peptide with serine and glycine.

Properties

Molecular Formula

C64H93N19O19

Molecular Weight

1432.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C64H93N19O19/c1-31(2)21-42(75-57(95)45(24-36-26-69-30-72-36)77-56(94)44(23-35-25-71-39-10-6-5-9-38(35)39)78-61(99)49-12-8-20-83(49)62(100)32(3)65)54(92)79-48(29-86)60(98)81-47(28-85)59(97)74-41(17-18-50(66)89)52(90)76-43(22-34-13-15-37(88)16-14-34)55(93)80-46(27-84)58(96)73-40(11-7-19-70-64(67)68)53(91)82-51(33(4)87)63(101)102/h5-6,9-10,13-16,25-26,30-33,40-49,51,71,84-88H,7-8,11-12,17-24,27-29,65H2,1-4H3,(H2,66,89)(H,69,72)(H,73,96)(H,74,97)(H,75,95)(H,76,90)(H,77,94)(H,78,99)(H,79,92)(H,80,93)(H,81,98)(H,82,91)(H,101,102)(H4,67,68,70)/t32-,33+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1

InChI Key

MAHZUEBLXAXNKY-PLNOUXKFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.